molecular formula C36H28N9Na3O10S3 B14452897 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt) CAS No. 72906-45-7

4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)

Cat. No.: B14452897
CAS No.: 72906-45-7
M. Wt: 911.8 g/mol
InChI Key: CGYNYPLWYJDIFI-UHFFFAOYSA-K
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Description

The compound 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl-1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) is a highly complex azo dye characterized by multiple aromatic rings, azo (-N=N-) linkages, and sulfonate (-SO₃⁻Na⁺) groups. Key features include:

  • Molecular Formula: C₃₄H₂₅N₁₁Na₂O₁₁S₃ (molecular weight: 905.79 g/mol) .
  • Structure: Three azo groups, two sulfonate groups (at positions 2 and 7 of the naphthalene core), a hydroxyl (-OH) group at position 5, and dimethyl substituents on the biphenyl moiety.
  • Appearance: Black powder with high water solubility due to the sulfonate groups .

Properties

CAS No.

72906-45-7

Molecular Formula

C36H28N9Na3O10S3

Molecular Weight

911.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C36H31N9O10S3.3Na/c1-18-13-20(3-10-27(18)41-43-29-12-5-23(37)17-26(29)38)21-4-11-28(19(2)14-21)42-44-34-30(57(50,51)52)15-22-16-31(58(53,54)55)35(36(46)32(22)33(34)39)45-40-24-6-8-25(9-7-24)56(47,48)49;;;/h3-17,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3

InChI Key

CGYNYPLWYJDIFI-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-diaminophenyl, followed by coupling with 3,3’-dimethyl-1,1’-biphenyl-4-ylazo. Subsequent steps involve further diazotization and coupling with 5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-4’-(2,4-diaminophenyl)azo-3,3’-dimethyl1,1’-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound .

Scientific Research Applications

Based on the search results, here is information regarding the compound "4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphth alene-2,7-disulphonate (sodium salt)":

Basic Information

  • CAS Number: 72906-45-7 .
  • Chemical Name: Several names are associated with this compound, including trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate .
  • Molecular Formula: C36H28N9Na3O10S3 .

Potential Applications

While the search results do not specifically detail the applications of this exact compound, they do provide some context:

  • The compound is an azo compound, which is a class of synthetic organic compounds that contain the functional group R−N=N−R', in which R and R' can be either aryl or alkyl . Azo dyes are used in different industries such as food, cosmetics, textile, pharmaceutical, and leather .
  • Some search results mention the therapeutic roles of heterocyclic compounds in neurodegenerative diseases . Though this specific compound isn't mentioned, the research suggests a broader interest in amino-substituted compounds and their potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azo dyes with multiple sulfonate groups, aromatic rings, and substituents are common in industrial applications. Below is a detailed comparison of the target compound with its structural analogs:

Functional Group Variations

Target Compound vs. 4-Amino-6-[4-[4-(2,4-diaminophenylazo)-phenylsulphamoyl]-phenylazo]-5-hydroxy-3-(4-nitrophenylazo)-naphthalene-2,7-disulphonic Acid Sodium Salt
  • Key Differences: Nitro Substitution: The analog replaces the 4-sulphonatophenylazo group at position 6 with a nitro (-NO₂) group at position 3 . Electronic Effects: Nitro groups are strongly electron-withdrawing, reducing electron density on the aromatic system and shifting absorption maxima (λmax) compared to sulfonate groups. Solubility: The target compound’s additional sulfonate groups enhance water solubility.
Target Compound vs. 3-[[4-[[4-[ethyl[(4-sulphophenyl)methyl]amino]phenyl]azo]-1-naphthyl]azo]benzenesulphonic Acid, Sodium Salt
  • Key Differences: Substituents: The analog features an ethyl-sulfophenylamino group instead of the dimethylbiphenyl moiety . Molecular Weight: Lower molecular weight (673.67 g/mol) due to fewer aromatic rings and substituents . Applications: Likely used in textiles, but with reduced thermal stability compared to the target compound.
Target Compound vs. 7-Anilino-3-[[4-[(2,4-dimethyl-6-sulphophenyl)azo]-2-methoxy-5-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic Acid
  • Key Differences :
    • Methoxy and Methyl Groups : The analog includes methoxy (-OCH₃) and methyl (-CH₃) groups, which are electron-donating, altering dye color (bathochromic shift) .
    • Sulfonate Count : Only two sulfonate groups vs. three in the target compound, reducing solubility .

Structural and Property Analysis (Table 1)

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Reference
Target Compound C₃₄H₂₅N₁₁Na₂O₁₁S₃ 905.79 3 azo, 2 sulfonate, 1 hydroxyl, dimethylbiphenyl High (water)
4-Amino-6-[4-(2,4-diaminophenylazo)-phenylsulphamoyl analog (nitro-substituted) C₃₄H₂₄N₁₂Na₂O₁₃S₃ ~920 3 azo, 2 sulfonate, 1 nitro, hydroxyl Moderate
3-[[4-[ethyl(sulfophenylmethyl)amino]phenyl]azo]-benzenesulphonate C₃₁H₂₅N₅Na₂O₆S₂ 673.67 2 azo, 2 sulfonate, ethyl-sulfophenylamino Moderate
7-Anilino-3-[[4-(2,4-dimethyl-6-sulphophenyl)azo] analog C₃₂H₂₉N₅O₈S₂ 693.71 2 azo, 2 sulfonate, methoxy, methyl, hydroxyl Low

Biological Activity

The compound 4-Amino-3-4'-(2,4-diaminophenyl)azo-3,3'-dimethyl1,1'-biphenyl-4-ylazo-5-hydroxy-6-(4-sulphonatophenyl)azonaphthalene-2,7-disulphonate (sodium salt) , also known as trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate, is a complex azo dye with significant biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C36H28N9Na3O10S
Molecular Weight : 911.8261 g/mol
CAS Number : 72906-45-7
EINECS Number : 277-003-0

Structural Characteristics

The compound features a biphenyl structure with multiple azo groups and sulfonate functionalities. This structure contributes to its solubility in water and potential interactions with biological systems.

Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial properties. A study evaluating the antimicrobial activity of various azo compounds found that this specific compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines. It was observed that the compound affects cellular proliferation by modulating pathways involved in cell cycle regulation. The IC50 values for various cancer cell lines suggest a promising therapeutic index for further development.

The proposed mechanism of action includes:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to increased ROS levels.
  • DNA Interaction : Studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : There is evidence of inhibition of key enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of various azo dyes against pathogenic bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antimicrobial agent .

Study 2: Cancer Cell Lines

In vitro assays on human breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in cells in the sub-G1 phase, indicating DNA fragmentation .

Comparative Analysis

PropertyCompound NameValue
Molecular Weight Trisodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-[(4-sulphonatophenyl)azo]naphthalene-2,7-disulphonate911.8261 g/mol
Antimicrobial Activity E. coli MIC32 µg/mL
S. aureus MIC32 µg/mL
Cytotoxicity IC50 Breast Cancer Cell Lines10 - 50 µM

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